molecular formula C25H28N2O5S B3013895 Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate CAS No. 866811-86-1

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate

Cat. No.: B3013895
CAS No.: 866811-86-1
M. Wt: 468.57
InChI Key: FVHLIKYHHMHPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate is a structurally complex molecule featuring a piperidine-3-carboxylate core substituted with a 6-ethoxyquinoline moiety and a benzenesulfonyl group. The ethoxy substituent at position 6 of the quinoline ring may influence solubility and steric interactions. This compound is likely synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, or coupling strategies, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-31-19-12-13-22-21(15-19)24(27-14-8-9-18(17-27)25(28)32-4-2)23(16-26-22)33(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,18H,3-4,8-9,14,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHLIKYHHMHPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related piperidine carboxylate derivatives, focusing on substituent effects, synthetic methodologies, and spectroscopic characteristics.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Heterocycle/Backbone Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzenesulfonyl, 6-ethoxyquinoline Quinoline + Piperidine ~483.5 (calculated) Potential kinase inhibitor or antiviral agent (inferred)
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate 4-Chlorophenylsulfonyl Piperidine 331.8 Intermediate for bioactive molecules
Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-yl)piperidine-3-carboxylate 4-Fluorophenyl, trifluoromethyl isoxazolopyrimidine Isoxazolopyrimidine + Piperidine 439.3 Selective Toll-like receptor modulator
Ethyl 3-(4-methylbenzyl)piperidine-3-carboxylate oxalate 4-Methylbenzyl Piperidine 363.4 Not specified (likely synthetic intermediate)

Key Observations :

  • Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances electrophilicity compared to the 4-methylbenzyl group in , which is electron-donating. This difference may influence binding affinity in biological targets.
  • Heterocyclic Diversity: The quinoline moiety in the target compound distinguishes it from isoxazolopyrimidine derivatives (e.g., ), which exhibit distinct electronic and steric profiles.
  • Solubility: The 6-ethoxy group on the quinoline ring may improve aqueous solubility compared to trifluoromethyl-substituted analogues (e.g., ), which are typically more lipophilic.

Key Observations :

  • Sulfonylation Efficiency : The target compound’s benzenesulfonyl group may require optimized reaction conditions (e.g., base strength, solvent polarity) compared to 4-chlorophenylsulfonyl derivatives .
  • Heterocycle Formation: Quinoline synthesis often involves Skraup or Friedländer reactions, which are absent in simpler piperidine derivatives (e.g., ).
Spectroscopic and Analytical Data
Compound Name 1H NMR (Key Signals) HRMS (m/z) [M + H]+ Purity (HPLC)
Ethyl 1-(3-(4-Fluorophenyl)-6-(trifluoromethyl)isoxazolopyrimidin-4-yl)piperidine-3-carboxylate δ 4.16–4.08 (m, 4H, ester CH2), 1.20 (t, 3H, CH3) 439.1382 (calc. 439.1388) 97.92%
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate δ 4.16–4.08 (m, 4H, ester CH2), 1.26 (t, 6H, CH3) 301.1699 (calc. 301.1758)
Target Compound (Predicted) δ ~4.10–4.30 (q, ester CH2), ~7.50–8.50 (m, aromatic H) ~483.5 (calc.)

Key Observations :

  • Ester Group Signals : The ethoxy group in the target compound would produce characteristic quartets (δ ~4.10–4.30) similar to and .
  • Aromatic Region: The quinoline and benzenesulfonyl groups would generate complex multiplet signals in the δ 7.50–8.50 range, distinct from simpler piperidine derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.